![molecular formula C29H40N2O9 B015232 [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate CAS No. 91700-92-4](/img/structure/B15232.png)

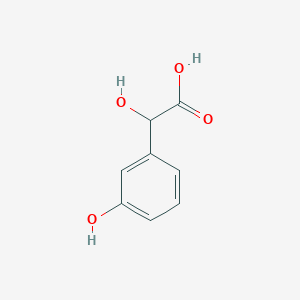

[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Vue d'ensemble

Description

Synthesis Analysis

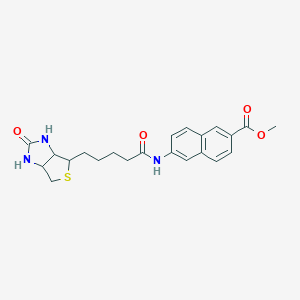

The synthesis of similar carbamate derivatives from hydroxyalkyl anthracyclines has been explored, with many derivatives showing significant antitumor activity. These carbamate derivatives, such as phenylcarbamate, exhibit greater efficacy in leukemia test systems than their parent alcohols or known anthracyclines like daunorubicin and doxorubicin (Adams et al., 1990).

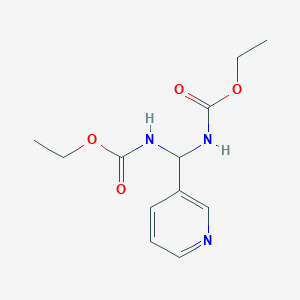

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined through X-ray structural analysis, revealing intricate details about their conformation and bonding. For example, the study of macrocyclic compounds containing piperazine backbones shows the importance of their conformation in coordination chemistry (Alcock et al., 1988).

Chemical Reactions and Properties

The chemical behavior of such compounds often involves complex reactions and interactions. For instance, the synthesis of derivatives like 13R,20-dihydroxy-docosahexaenoic acid by site-directed mutagenesis of lipoxygenase indicates intricate biochemical pathways (Yi et al., 2020).

Physical Properties Analysis

The physical properties of related macrocyclic compounds, such as crystalline structures and bonding, have been thoroughly analyzed. For example, the crystal structure of 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-23-one was determined using X-ray structural analysis (Nguyen et al., 2017).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure. Studies on analogs have shown various biological activities, highlighting the potential of these compounds in different fields, including medicinal chemistry (Ganapathy et al., 2013).

Applications De Recherche Scientifique

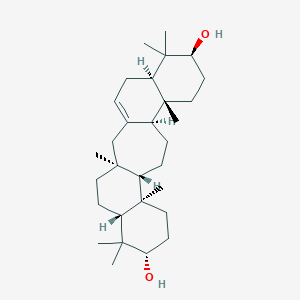

Anti-Angiogenic Properties in Triterpenoids

A study focused on pentacyclic triterpenoids from the resin of Liquidambar formosana, revealing significant anti-angiogenic effects. The compounds were found to inhibit VEGF-induced proliferation and migration in endothelial cells. The structure-activity relationship was analyzed, highlighting the potential use of these compounds in anti-angiogenic therapy (Zhu et al., 2021).

Stereoselective Synthesis of Lipid Mediators

Research on the stereoselective synthesis of maresin-like lipid mediators unveiled the chemical synthesis of two specific forms of dihydroxy-docosahexaenoic acids. These synthesized compounds were found to match the properties of macrophage-produced counterparts, suggesting their relevance in biological processes (Hong et al., 2019).

Synthesis and Biological Activities of Triorganotin(IV) Derivatives

A study explored the synthesis of triorganotin(IV) derivatives of sodium deoxycholate and their biological effects. These compounds demonstrated significant antifungal and anticancer activities, presenting a potential avenue for therapeutic applications (Shaheen et al., 2014).

Biological Effects of Dihydroxylated Compounds

Research into dihydroxylated compounds derived from α-linolenic acid uncovered a series of molecules with anti-aggregatory and anti-inflammatory properties. These findings could have implications in the development of therapeutic agents targeting inflammation (Liu et al., 2013).

Structural and NMR Data Assignment of Cyclopeptide Alkaloids

A study focused on the structural elucidation and NMR data assignment of cyclopeptide alkaloids from Zizyphus Oxyphylla. The detailed analysis provided insights into the stereochemistry and molecular structure of these compounds, contributing to the understanding of their biological activities (Nisar et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.

Orientations Futures

The search results do not provide specific future directions for this compound. However, given its relation to HSP90 inhibitors4, it could potentially be explored for therapeutic applications, particularly in the field of oncology where HSP90 inhibitors have shown promise.

Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.

Propriétés

IUPAC Name |

[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFHRSGCPBMKD-OZVZJJIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6438544 | |

CAS RN |

91700-92-4 | |

| Record name | Herbimycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

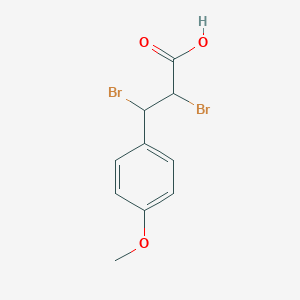

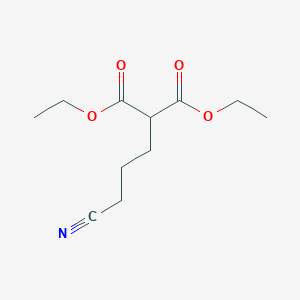

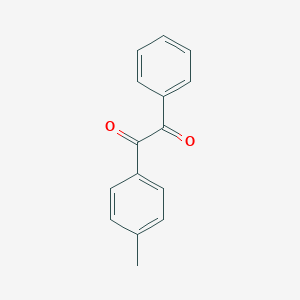

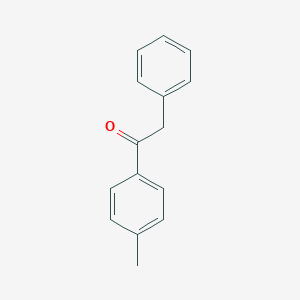

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.